molecular formula C107H136N22O27S3 B10848758 Fitc-lmnnaehinqfymfi

Fitc-lmnnaehinqfymfi

Cat. No.: B10848758
M. Wt: 2258.6 g/mol
InChI Key: IHNJXISEZYRUDB-UHFFFAOYSA-N
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Description

FITC-LMNNAEHINQFYMFI, also known as Fluorescein isothiocyanate, is a derivative of fluorescein. It is widely used in various scientific applications due to its fluorescent properties. The compound is characterized by the presence of an isothiocyanate group (-N=C=S) which replaces a hydrogen atom on the fluorescein molecule, making it highly reactive towards nucleophiles such as amine and sulfhydryl groups on proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein isothiocyanate is synthesized by reacting fluorescein with thiophosgene in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The isothiocyanate group is introduced by replacing a hydrogen atom on the fluorescein molecule .

Industrial Production Methods

In industrial settings, the production of fluorescein isothiocyanate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, and the reaction is carried out in specialized reactors to maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Fluorescein isothiocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are fluorescein-labeled biomolecules, which are used in various analytical and diagnostic applications .

Scientific Research Applications

Fluorescein isothiocyanate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The mechanism of action of fluorescein isothiocyanate involves its ability to form covalent bonds with nucleophiles such as amine and sulfhydryl groups on proteins. This results in the formation of stable thiourea bonds, which attach the fluorescent label to the target biomolecule. The fluorescence properties of the compound allow for the visualization and detection of the labeled biomolecules in various analytical techniques .

Properties

Molecular Formula

C107H136N22O27S3

Molecular Weight

2258.6 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-carboxy-2-[[2-[[2-[[1,4-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-[[N-(3'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)-C-sulfanylcarbonimidoyl]amino]-4-methylpentylidene]amino]-4-methylsulfanylbutylidene]amino]-4-iminobutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-3-methylpentanoic acid

InChI

InChI=1S/C107H136N22O27S3/c1-10-55(5)88(103(151)125-79(51-85(111)135)99(147)116-68(35-37-82(108)132)91(139)119-73(44-58-21-14-12-15-22-58)98(146)121-74(46-60-29-31-62(130)32-30-60)97(145)118-70(39-41-158-8)93(141)120-75(45-59-23-16-13-17-24-59)101(149)129-89(104(152)153)56(6)11-2)128-102(150)76(47-61-52-112-53-113-61)122-92(140)69(36-38-86(136)137)115-90(138)57(7)114-95(143)77(49-83(109)133)124-100(148)78(50-84(110)134)123-94(142)71(40-42-159-9)117-96(144)72(43-54(3)4)127-106(157)126-67-27-20-26-66-87(67)105(154)156-107(66)64-25-18-19-28-80(64)155-81-48-63(131)33-34-65(81)107/h12-34,48,52-57,68-79,88-89,130-131H,10-11,35-47,49-51H2,1-9H3,(H2,108,132)(H2,109,133)(H2,110,134)(H2,111,135)(H,112,113)(H,114,143)(H,115,138)(H,116,147)(H,117,144)(H,118,145)(H,119,139)(H,120,141)(H,121,146)(H,122,140)(H,123,142)(H,124,148)(H,125,151)(H,128,150)(H,129,149)(H,136,137)(H,152,153)(H2,126,127,157)

InChI Key

IHNJXISEZYRUDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=NC(CC(=N)O)C(=NC(CCC(=N)O)C(=NC(CC1=CC=CC=C1)C(=NC(CC2=CC=C(C=C2)O)C(=NC(CCSC)C(=NC(CC3=CC=CC=C3)C(=NC(C(C)CC)C(=O)O)O)O)O)O)O)O)O)N=C(C(CC4=CN=CN4)N=C(C(CCC(=O)O)N=C(C(C)N=C(C(CC(=N)O)N=C(C(CC(=N)O)N=C(C(CCSC)N=C(C(CC(C)C)NC(=NC5=CC=CC6=C5C(=O)OC67C8=C(C=C(C=C8)O)OC9=CC=CC=C79)S)O)O)O)O)O)O)O

Origin of Product

United States

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